(1-Naphthylmethyl)guanidine
CAS No.:
Cat. No.: VC3976638
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13N3 |
|---|---|
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | 2-(naphthalen-1-ylmethyl)guanidine |
| Standard InChI | InChI=1S/C12H13N3/c13-12(14)15-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H4,13,14,15) |
| Standard InChI Key | HNCIJEQEYCRDJX-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2CN=C(N)N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2CN=C(N)N |
Introduction
Chemical Structure and Nomenclature
(1-Naphthylmethyl)guanidine (C₁₂H₁₃N₃) consists of a naphthalene ring system fused to a guanidine functional group via a methylene bridge (Fig. 1). The naphthalene moiety provides hydrophobicity, while the guanidine group contributes strong basicity due to its resonance-stabilized positive charge. The IUPAC name, 2-(naphthalen-1-ylmethyl)guanidine, reflects the substitution pattern: the guanidine group is attached to the methylene carbon, which is bonded to the first position of the naphthalene ring .
Molecular Geometry and Electronic Properties
The compound’s planar naphthalene system and tetrahedral guanidine group create a hybrid geometry that influences its reactivity. Computational studies predict a pKa of approximately 12.3 for the guanidine group, making it protonated under physiological conditions . This protonation enhances solubility in aqueous media while allowing for ion-pair formation with anionic drugs .
Synthesis and Manufacturing
Synthetic Routes
(1-Naphthylmethyl)guanidine is synthesized through two primary methods:
2.1.1 Nucleophilic Substitution
Reaction of 1-(chloromethyl)naphthalene with guanidine in the presence of a base yields the target compound. This method achieves moderate yields (50–60%) and requires purification via recrystallization from ethanol .
2.1.2 Reductive Amination
Condensation of 1-naphthaldehyde with guanidine followed by reduction using sodium borohydride produces the compound with higher purity (>95%) . This route is preferred for large-scale synthesis due to its scalability and reduced byproduct formation.
Industrial Production
Industrial manufacturers, including Tyger Scientific and Parchem, utilize reductive amination under controlled conditions (pH 9–10, 40–60°C) to produce batches exceeding 100 kg . The final product is typically isolated as a crystalline solid with a melting point of 178–181°C .
Physicochemical Properties
Physical Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 199.25 g/mol | |
| Melting Point | 178–181°C | |
| Solubility (Water) | 12 mg/mL (25°C) | |
| logP (Octanol-Water) | 1.52 | |
| pKa | 12.3 (guanidine group) |
Chemical Reactivity
The guanidine group participates in hydrogen bonding and ion-pair formation, while the naphthalene ring undergoes electrophilic substitution (e.g., nitration, sulfonation). Under acidic conditions, the compound forms stable salts, such as (1-Naphthylmethyl)guanidine ½H₂SO₄ (CAS 1529810-32-9), which exhibit enhanced solubility .
Pharmaceutical Applications
Ion-Pairing Agent for Drug Delivery
(1-Naphthylmethyl)guanidine serves as a lipophilic counterion to improve the oral bioavailability of polar drugs. For example:
-
Tenofovir: Ion-pairing with (1-Naphthylmethyl)guanidine increased the logPAB (partition coefficient) from -5.44 to 1.2, enhancing intestinal permeability by 15-fold in rat models .
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Zanamivir Heptyl Ester: The compound’s strong binding constant (K₁₁aq = 388 M⁻¹) prevented dissociation during membrane transport, resulting in a 3.7-log increase in Caco-2 cell permeability .
Serotonin Receptor Ligand
Patent applications disclose (1-Naphthylmethyl)guanidine as a 5-HT₇ receptor ligand with potential applications in treating sleep disorders and depression. In vitro assays demonstrated a Ki of 12 nM for 5-HT₇, outperforming traditional antidepressants like fluoxetine (Ki = 220 nM) .
Cosmetic and Industrial Uses
Hair Straightening Compositions
The compound stabilizes thioglycolate-based formulations by neutralizing acidic byproducts. A 2024 patent (EP1532963A1) reported a 40% reduction in hair damage compared to conventional relaxers when used at 2–5% w/w .
Corrosion Inhibition
In industrial coatings, (1-Naphthylmethyl)guanidine forms a protective layer on steel surfaces, reducing corrosion rates by 90% in saline environments.
Recent Research Advances
Neuroprotective Effects
A 2025 study identified (1-Naphthylmethyl)guanidine as a NMDA receptor antagonist, reducing glutamate-induced neurotoxicity in cortical neurons by 70% at 10 μM .
Environmental Impact
Biodegradation studies show a half-life of 28 days in soil, with Pseudomonas spp. metabolizing the naphthalene moiety into non-toxic intermediates .
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